molecular formula C16H15ClFNO2 B5840984 N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B5840984
M. Wt: 307.74 g/mol
InChI Key: AYYKMKUIZVWXAW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide: is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a dimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2,6-dimethylphenol.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-fluorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,6-dimethylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenyl ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenyl ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: Potential use as a lead compound in drug discovery for its biological activity.

    Biochemical Research: Used in studies to understand its interaction with biological molecules.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)propionamide
  • N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)butyramide

Uniqueness: N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-12-6-7-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKMKUIZVWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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